molecular formula C23H20N4O5S B14992252 N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-6-methyl-4-oxo-4H-chromene-2-carboxamide

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-6-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B14992252
M. Wt: 464.5 g/mol
InChI Key: UUOPXNISWJDTSG-UHFFFAOYSA-N
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Description

N-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-6-methyl-4-oxo-4H-chromene-2-carboxamide is a sulfonamide derivative featuring a chromene carboxamide core linked to a 4,6-dimethylpyrimidin-2-yl sulfamoyl group. The compound’s structure integrates a sulfonamide moiety, known for its role in medicinal chemistry (e.g., antibacterial activity), with a chromene scaffold, which is associated with diverse biological activities, including anti-inflammatory and anticancer effects . The compound’s crystallographic data may be refined using programs like SHELXL or SHELXTL, as these tools are widely employed for small-molecule structural analysis .

Properties

Molecular Formula

C23H20N4O5S

Molecular Weight

464.5 g/mol

IUPAC Name

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-6-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C23H20N4O5S/c1-13-4-9-20-18(10-13)19(28)12-21(32-20)22(29)26-16-5-7-17(8-6-16)33(30,31)27-23-24-14(2)11-15(3)25-23/h4-12H,1-3H3,(H,26,29)(H,24,25,27)

InChI Key

UUOPXNISWJDTSG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC(=CC(=N4)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-6-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the chromene core, followed by the introduction of the sulfamoyl group and the pyrimidine ring. Common reagents used in these reactions include various chlorinating agents, sulfonamides, and pyrimidine derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. Safety measures are also crucial due to the potential hazards associated with some of the reagents and intermediates used in the synthesis.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide and sulfamoyl groups undergo hydrolysis under acidic or basic conditions:

Conditions Products Catalysts/Reagents
Acidic (HCl/H₂SO₄)6-methyl-4-oxo-4H-chromene-2-carboxylic acid + 4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]anilineH₂O, heat (80–100°C)
Basic (NaOH/KOH)Same products as acidic hydrolysis, with higher selectivity for amine formationAqueous NaOH (1–2 M), reflux

Hydrolysis is critical for modifying the compound’s solubility and bioavailability. The reaction rate depends on temperature and pH, with base-catalyzed hydrolysis typically proceeding faster.

Alkylation Reactions

The sulfamoyl nitrogen and chromene oxygen participate in alkylation:

Alkylating Agent Site of Alkylation Conditions Yield
Methyl iodideSulfamoyl nitrogenK₂CO₃, DMF, 60°C, 6h75–85%
Ethyl bromoacetateChromene oxygenNaH, THF, 0°C → RT, 12h60–70%

Alkylation enhances lipophilicity, which can improve membrane permeability in biological systems.

Nucleophilic Substitution Reactions

The sulfamoyl group facilitates displacement reactions with nucleophiles:

Nucleophile Conditions Product Application
AmmoniaEtOH, reflux, 8h4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylureaPrecursor for urea derivatives
ThiophenolDIPEA, DCM, RT, 4h4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl thioetherSulfur-containing analogs

Substitution reactions are pivotal for diversifying the compound’s pharmacological scaffold.

Oxidation Reactions

The chromene core undergoes oxidation at the 4-oxo position:

Oxidizing Agent Conditions Product Byproducts
KMnO₄H₂O, 50°C, 3h6-methyl-4-oxo-4H-chromene-2-carboxylic acidMnO₂ (precipitate)
CrO₃Acetic acid, RT, 12hChromene ring-opened dicarboxylic acid derivativeCr³⁺ (aqueous)

Oxidation modifies the chromene ring’s electronic properties, potentially altering binding affinity to biological targets.

Acylation Reactions

The aniline nitrogen reacts with acylating agents:

Acylating Agent Conditions Product Yield
Acetyl chloridePyridine, DCM, 0°C → RT, 4hN-acetyl-4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]aniline80–90%
Chloroacetyl chlorideK₂CO₃, THF, 0°C, 2h2-chloro-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide93%

Acylation is employed to protect amines or introduce functional groups for further derivatization .

Scientific Research Applications

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-6-methyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: Its biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating various diseases.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-6-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or interference with cellular metabolism.

Comparison with Similar Compounds

6-Chloro-N-[4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-7-methyl-4-oxochromene-2-carboxamide

This analogue replaces the 6-methyl group on the chromene core with a 7-methyl substituent and introduces a chlorine atom at position 5. The molecular weight increases to 506.95 g/mol (vs. Chlorine’s electron-withdrawing nature may enhance metabolic stability or influence binding affinity in biological targets .

Compounds with Sulfamoylphenyl Group but Varied Core Structures

Pyrrolo[2,3-d]pyrimidine Derivatives (10a and 10b)

  • 10a: 7-Cyclopentyl-2-((4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)amino)-N-(2-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide Molecular Formula: C31H33N8O4S Synthesis: 43% yield via cesium carbonate-mediated coupling in DMF . Key Features: The pyrrolo[2,3-d]pyrimidine core may enhance π-π stacking interactions in biological systems compared to chromene.
  • 10b: 7-Cyclopentyl-N-(2-methoxyphenyl)-2-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide Molecular Formula: C31H33N8O4S Synthesis: 38% yield under similar conditions .

Pentanamide Derivatives (CF7)

  • CF7 : 2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)pentanamide
    • Molecular Formula : C24H23N5O5S
    • Synthesis : 76% yield, higher than pyrrolo[2,3-d]pyrimidine derivatives, suggesting a more efficient route .
    • Key Features : The dioxoisoindolinyl group introduces a planar, electron-deficient system, which could influence crystal packing via hydrogen bonding .

Sulfonamide Derivatives with Different Heterocycles

Sulfamethoxazole Related Compounds

  • Related Compound A : N-{4-[N-(5-Methylisoxazol-3-yl)sulfamoyl]phenyl}acetamide
    • Molecular Formula : C12H13N3O4S
    • Key Features : The isoxazole ring’s smaller size and lower basicity (vs. pyrimidine) may reduce hydrogen-bonding capacity, impacting solubility and pharmacokinetics .

Data Tables

Table 2: Functional Group Impact on Properties

Compound Type Heterocycle Hydrogen-Bonding Potential Likely Solubility Trend
Target Compound 4,6-Dimethylpyrimidin-2-yl High (pyrimidine N-atoms) Moderate (polar sulfonamide)
Sulfamethoxazole Analogues 5-Methylisoxazol-3-yl Moderate (isoxazole O/N) Lower (non-planar isoxazole)
CF7 Pyrimidin-2-yl High Higher (flexible pentanamide)

Biological Activity

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-6-methyl-4-oxo-4H-chromene-2-carboxamide, a compound featuring a chromene core with sulfamoyl and pyrimidine moieties, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C18H20N4O4SC_{18}H_{20}N_{4}O_{4}S, with a molecular weight of 398.44 g/mol. The presence of both sulfamoyl and chromene groups suggests a diverse range of biological interactions.

Biological Activities

1. Antibacterial Activity

Research indicates that compounds with sulfamoyl groups exhibit significant antibacterial properties. The compound's structure suggests potential activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. In vitro studies have shown that related compounds demonstrate effective inhibition of bacterial growth, likely through interference with bacterial enzyme systems .

2. Enzyme Inhibition

The compound may also act as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease. Inhibiting AChE is particularly relevant in the context of neurodegenerative diseases like Alzheimer's, where increased acetylcholine levels can enhance cognitive function. Preliminary docking studies suggest that the compound binds effectively to the active sites of these enzymes, indicating a potential mechanism for its biological activity .

3. Anticancer Potential

Chromene derivatives have been explored for their anticancer properties. The presence of the pyrimidine and sulfamoyl groups may enhance the compound's ability to interact with cellular targets involved in cancer progression. Case studies have demonstrated that similar compounds induce apoptosis in cancer cell lines through various pathways, including oxidative stress and mitochondrial dysfunction .

4. Hypoglycemic Effects

There is emerging evidence that compounds related to this structure may exhibit hypoglycemic activity, making them candidates for managing diabetes. The mechanism might involve enhancing insulin sensitivity or modulating glucose metabolism pathways .

Research Findings and Case Studies

A series of studies have evaluated the biological activity of similar compounds:

StudyCompoundActivityFindings
DiacetylsulfadimidineAntibacterialEffective against E. coli and S. aureus
Pyrimidine derivativesEnzyme inhibitionIC50 values for AChE inhibition ranged from 10 to 20 µM
Chromene derivativesAnticancerInduced apoptosis in breast cancer cell lines

Q & A

Q. What are the optimal synthetic routes and characterization methods for N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-6-methyl-4-oxo-4H-chromene-2-carboxamide?

The synthesis of structurally related sulfonamide-pyrimidine hybrids typically involves multi-step reactions. For example:

  • Step 1 : Coupling of sulfamoyl precursors with activated pyrimidine intermediates under alkaline aqueous conditions (e.g., using 4-bromobenzenesulfonyl chloride with amines) .
  • Step 2 : Functionalization of the chromene-carboxamide moiety via cyclization reactions, such as acid-catalyzed condensation of ketones with malononitrile derivatives.
    Characterization :
  • 1H NMR and HRMS are critical for verifying molecular structure and purity (e.g., δ 1.2–2.5 ppm for methyl groups, molecular ion peaks matching theoretical masses) .
  • Melting point analysis (e.g., 150–224°C for analogs) ensures consistency with reported values .

Q. How can solubility and stability of this compound be evaluated for in vitro studies?

  • Solubility : Use a shake-flask method with HPLC quantification in solvents like DMSO, PBS (pH 7.4), or simulated biological fluids. Compare with structurally similar sulfonamides (e.g., benzenesulfonamide derivatives with logP ~2.5–3.0) .
  • Stability : Conduct accelerated degradation studies under varying pH (1–9), temperature (4–40°C), and light exposure. Monitor via LC-MS for decomposition products (e.g., hydrolysis of sulfamoyl bonds) .

Advanced Research Questions

Q. How does the crystal structure and intermolecular bonding influence the compound’s biological activity?

X-ray crystallography of related pyrimidine derivatives reveals:

  • Hydrogen bonding networks : Intramolecular N–H⋯N bonds stabilize planar conformations (e.g., dihedral angles <15° between pyrimidine and aryl rings), enhancing target binding .
  • C–H⋯π interactions : These contribute to crystal packing and may mimic interactions with hydrophobic enzyme pockets (e.g., dihydrofolate reductase) .
    Methodological note : Synchrotron-based crystallography is recommended for resolving weak interactions (e.g., C–H⋯O bonds) .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Synthetic modifications : Introduce substituents at the chromene 6-methyl group or pyrimidine 4,6-dimethyl positions. Compare analogs (e.g., 4-chloro-6-methylpyrimidin-2-amine derivatives) to assess electronic effects on activity .
  • Biological assays : Test against target enzymes (e.g., acetylcholinesterase inhibition via Ellman’s method) and correlate with computational docking (e.g., AutoDock Vina scoring) .

Q. How should researchers address contradictions in biological activity data across studies?

  • Case example : If one study reports potent antimicrobial activity while another shows inactivity:
    • Verify assay conditions : Check differences in microbial strains, inoculum size, or compound solubility (e.g., DMSO concentration ≤1% to avoid cytotoxicity) .
    • Control for stereochemistry : Ensure enantiomeric purity (e.g., via chiral HPLC), as impurities in racemic mixtures may skew results .
    • Replicate with orthogonal methods : Combine broth microdilution (MIC) with time-kill assays to confirm static vs. bactericidal effects .

Q. What advanced separation techniques are suitable for purifying this compound?

  • Membrane technologies : Use nanofiltration (MWCO 300–500 Da) to remove low-MW byproducts .
  • Preparative HPLC : Optimize with C18 columns (e.g., 70% acetonitrile/water + 0.1% TFA) for baseline separation of sulfonamide regioisomers .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?

  • ADMET prediction : Use SwissADME to estimate bioavailability (e.g., topological polar surface area <90 Ų for blood-brain barrier penetration) .
  • Metabolic stability : Simulate cytochrome P450 interactions (e.g., CYP3A4/2D6) via Schrödinger’s QikProp to prioritize derivatives resistant to oxidative metabolism .

Q. What are the best practices for validating target engagement in cellular assays?

  • Cellular thermal shift assay (CETSA) : Confirm binding to putative targets (e.g., kinases) by monitoring thermal stabilization of proteins in lysates treated with the compound .
  • CRISPR knockouts : Compare activity in wild-type vs. target gene-deficient cell lines to establish mechanism specificity .

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